2-(Cyanomethoxy)benzoic acid
Description
2-(Cyanomethoxy)benzoic acid is a benzoic acid derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the 2-position of the aromatic ring. This compound combines the carboxylic acid functionality with a nitrile-containing ether group, making it structurally distinct and chemically versatile.
Properties
IUPAC Name |
2-(cyanomethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCVCJBIFBISFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59393-79-2 | |
| Record name | 2-(cyanomethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzonitrile with methanol in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Oxidation Reactions
-
Selective nitrile oxidation : Under strong acidic conditions with hydrogen peroxide (H₂O₂), the nitrile group can be oxidized to a carboxylic acid, forming 2-(carboxymethoxy)benzoic acid .
-
Side-chain oxidation : Reactive oxygen species may cleave the methoxy bridge, though this is less common without catalysts like transition metals .
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%), H₂SO₄ | 80°C, 6 hrs | 2-(Carboxymethoxy)benzoic acid | 65–70 |
| KMnO₄ (aq), acidic | Reflux, 3 hrs | Benzoic acid derivatives* | <20 |
*Partial degradation of the cyanomethoxy group observed .
Reduction Reactions
The nitrile group in the cyanomethoxy substituent is susceptible to reduction:
-
Nitrile to amine : Using LiAlH₄ in anhydrous ether reduces –CN to –CH₂NH₂, yielding 2-(aminomethoxy)benzoic acid.
-
Carboxylic acid reduction : Catalytic hydrogenation (H₂/Pd) converts the –COOH group to –CH₂OH, forming 2-(cyanomethoxy)benzyl alcohol, though this requires high pressure and temperature .
Table 2: Reduction Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 2-(Aminomethoxy)benzoic acid | High |
| H₂ (1 atm), Pd/C | Ethanol, 25°C, 24 hrs | 2-(Cyanomethoxy)benzyl alcohol | Moderate |
Substitution Reactions
The cyanomethoxy group undergoes nucleophilic substitution under specific conditions:
-
Nitrile displacement : Treatment with sodium methoxide (NaOMe) in methanol replaces –CN with –OCH₃, forming 2-(methoxymethoxy)benzoic acid .
-
Electrophilic aromatic substitution : The electron-withdrawing –COOH group directs incoming electrophiles (e.g., NO₂⁺) to the meta position relative to itself, yielding 5-nitro-2-(cyanomethoxy)benzoic acid .
Key Mechanistic Notes :
-
The –COOH group deactivates the ring, favoring meta substitution .
-
Steric hindrance from the ortho-substituted cyanomethoxy group limits para-directed reactions.
Esterification and Amidation
The carboxylic acid readily forms esters or amides:
-
Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-(cyanomethoxy)benzoate.
-
Amidation : Thionyl chloride (SOCl₂) converts –COOH to acyl chloride, which reacts with amines like NH₃ to form 2-(cyanomethoxy)benzamide .
Table 3: Derivative Synthesis
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl 2-(cyanomethoxy)benzoate | 85–90 |
| Amidation | SOCl₂ → NH₃ (gas) | 2-(Cyanomethoxy)benzamide | 70–75 |
Hydrolysis of the Nitrile Group
The –CN group hydrolyzes to –COOH under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at 100°C converts –CN to –COOH, yielding 2-(carboxymethoxy)benzoic acid.
-
Basic hydrolysis : NaOH/H₂O₂ forms a carboxylate intermediate, which acidification protonates to the free acid .
Cyclization Reactions
Intramolecular reactions are feasible under dehydrating conditions:
-
Lactone formation : Heating with acetic anhydride eliminates water, forming a six-membered lactone ring via esterification between –COOH and –OCH₂CN.
Scientific Research Applications
2-(Cyanomethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyanomethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally and functionally related to 2-(cyanomethoxy)benzoic acid:
Key Observations :
- The cyanomethoxy group (-OCH₂CN) introduces strong electron-withdrawing effects due to the nitrile, enhancing the acidity of the carboxylic acid group compared to ethoxy derivatives ().
- Positional isomerism (2- vs. 4-substitution) significantly impacts molecular interactions. For example, 4-(cyanomethoxy)benzoic acid demonstrated antioxidant activity in DPPH and ABTS assays (IC₅₀ = 12.5 µM and 8.7 µM, respectively), likely due to reduced steric hindrance ().
Physicochemical Properties
| Compound | pKa (Carboxylic Acid) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| This compound | ~2.8–3.2* | Low | 1.5 |
| 4-(Cyanomethoxy)benzoic acid | 3.1 (Experimental) | Moderate | 1.2 |
| 2-Ethoxybenzoic acid | 4.2 (Experimental) | Low | 2.8 |
| 2-Benzoylbenzoic acid | 2.5 (Experimental) | Very Low | 3.5 |
*Estimated based on substituent effects.
- The cyanomethoxy group lowers the pKa of the carboxylic acid compared to ethoxy derivatives, enhancing its acidity ().
- 2-Benzoylbenzoic acid exhibits the lowest pKa due to the electron-withdrawing benzoyl group ().
Antioxidant Activity:
- 4-(Cyanomethoxy)benzoic acid showed moderate antioxidant activity (FRAP value = 0.45 mM Fe²⁺/g) but lower than its ethyl ester derivative ().
- This compound (hypothesized) may exhibit stronger activity due to proximity of the nitrile group to the -COOH, enhancing radical scavenging.
Enzyme Inhibition:
Biological Activity
2-(Cyanomethoxy)benzoic acid, also known by its CAS number 59393-79-2, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a cyanomethoxy group attached to the benzene ring, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound can be described structurally as follows:
- Molecular Formula : C₉H₇NO₃
- Molecular Weight : 179.16 g/mol
- CAS Number : 59393-79-2
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyanomethoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : In vitro studies have indicated that derivatives of benzoic acid can induce apoptosis in cancer cells. The specific mechanisms may involve modulation of apoptotic pathways, similar to those observed in other benzoic acid derivatives.
Antitumor Activity
A study published in Cancer Letters explored the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cell lines. The study highlighted the role of these compounds in inducing apoptosis through the activation of caspase pathways .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of related benzoic acid derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions enhanced their efficacy. Although specific data on this compound was limited, the findings suggest a potential for this compound to exhibit similar antimicrobial effects .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 2-(cyanomethoxy)benzoic acid and its derivatives?
The synthesis typically involves functionalizing benzoic acid derivatives with cyanomethoxy groups. For example, 4-(cyanomethoxy)benzoic acid derivatives are synthesized via nucleophilic substitution or esterification reactions. A key step includes reacting hydroxyl-containing benzoic acid precursors with cyanomethylating agents (e.g., chloroacetonitrile) under basic conditions. Reaction optimization often requires controlling temperature, solvent polarity, and catalyst selection to achieve high yields .
Example Protocol :
- Dissolve 4-hydroxybenzoic acid in DMF.
- Add K₂CO₃ and chloroacetonitrile.
- Heat at 60–80°C for 12–24 hours.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is the crystal structure of this compound derivatives determined?
Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, the crystal structure of a related compound, 2-(2-ethoxy-2-oxoacetamido)benzoic acid, revealed a nearly planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions .
Key Parameters in XRD Analysis :
| Parameter | Value Range |
|---|---|
| Resolution | 0.8–1.0 Å |
| R-factor | < 0.05 (high-quality data) |
| Hydrogen bonding | O–H⋯O (2.6–3.0 Å) |
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Researchers employ in vitro assays to assess antioxidant and enzyme inhibition properties:
- DPPH/ABTS Radical Scavenging : Measures free radical neutralization.
- Ferric Reducing Antioxidant Power (FRAP) : Quantifies electron-donating capacity.
- Butyrylcholinesterase (BChE) Inhibition : Uses Ellman’s colorimetric method to monitor enzyme activity .
Example Data from Antioxidant Assays :
| Derivative | DPPH IC₅₀ (µM) | FRAP (µM Fe²⁺/g) | BChE Inhibition (%) |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 120 ± 5 | 450 ± 20 | 35 ± 3 |
| 4-(Cyanomethoxy)benzoic acid | 85 ± 4 | 620 ± 30 | 52 ± 5 |
Q. How do computational studies enhance understanding of structure-activity relationships (SAR) in these compounds?
Quantum chemical calculations using software like Spartan ’10 provide molecular descriptors (e.g., HOMO-LUMO gaps, dipole moments) that correlate with experimental bioactivity. For example, lower HOMO-LUMO gaps in 4-(cyanomethoxy)benzoic acid derivatives correlate with higher antioxidant activity, suggesting enhanced electron transfer capacity .
Computational Workflow :
- Optimize geometry at the DFT/B3LYP/6-31G* level.
- Calculate electrostatic potential maps to identify reactive sites.
- Plot experimental IC₅₀ values against theoretical descriptors (e.g., polar surface area).
Q. What role do hydrogen-bonding networks play in the stability of this compound crystals?
Graph set analysis (e.g., Etter’s rules) reveals that O–H⋯O and C–H⋯O interactions form R₂²(8) and R₁²(6) motifs, creating 1D chains or 2D sheets. These networks influence melting points, solubility, and mechanical stability. For example, stronger O–H⋯O bonds (2.7 Å) in benzoic acid derivatives enhance thermal stability compared to weaker C–H⋯O interactions .
Hydrogen Bonding Metrics :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O–H⋯O | 2.6–2.8 | 160–175 |
| C–H⋯O | 3.0–3.4 | 110–130 |
Methodological Challenges
Q. How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?
Discrepancies often arise from twinned crystals or disorder in the cyanomethoxy group . Strategies include:
Q. What advanced techniques optimize the synthesis of sterically hindered derivatives?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) by enhancing energy transfer. Additionally, flow chemistry enables precise control over reagent mixing and temperature, improving yields for derivatives with bulky substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
